3-Acetyl-L-tyrosine Hydrochloride

Vue d'ensemble

Description

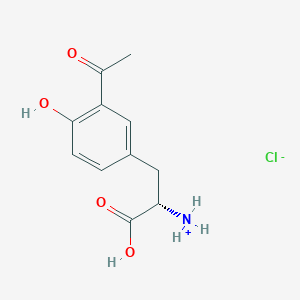

3-Acetyl-L-tyrosine Hydrochloride is an acetylated L-Tyrosine derivative . It can potentially be used in the preparation and modification of non-natural protein containing non-natural amino acids . It is also an impurity of Levodopa .

Molecular Structure Analysis

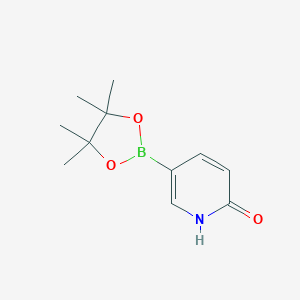

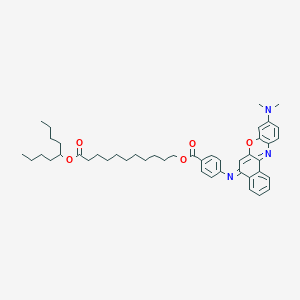

The molecular formula of 3-Acetyl-L-tyrosine Hydrochloride is C11H14ClNO4 . Its molecular weight is 259.69 . The InChI code is 1S/C12H15NO4.ClH/c1-7(14)9-5-8(3-4-11(9)15)6-10(13)12(16)17-2;/h3-5,10,15H,6,13H2,1-2H3;1H/t10-;/m0./s1 .Physical And Chemical Properties Analysis

3-Acetyl-L-tyrosine Hydrochloride is an off-white to pale brown solid . It has a molecular weight of 259.69 . The storage temperature is +4°C .Applications De Recherche Scientifique

Protein Tyrosine Nitration

Studies suggest that protein tyrosine nitration plays a crucial role in various biological systems. Factors controlling nitration in hydrophobic environments such as biomembranes and lipoproteins can differ significantly from those in aqueous compartments. Hydrophobic tyrosine analogs and tyrosine-containing peptides have been used to explore the mechanisms of nitration, potentially providing insights into the role and behavior of compounds like 3-Acetyl-L-tyrosine Hydrochloride in similar environments (Bartesaghi et al., 2006).

Marker of Radical Mediated Tissue Damage

3-nitrotyrosine, a product of nitrogen and oxygen species reactions, is used as a marker for radical-mediated tissue damage. Understanding the formation and degradation of such compounds, which include hydrophobic tyrosine analogs like 3-Acetyl-L-tyrosine Hydrochloride, is crucial for comprehending the pathogenesis of various diseases and the overall condition of the organism (Fišárková, 2002).

Cognitive and Behavioral Effects

Research has investigated the effects of tyrosine on behavior and cognition, particularly under stressful or cognitively demanding conditions. Given the role of tyrosine as a precursor to neurotransmitters like dopamine and norepinephrine, understanding how 3-Acetyl-L-tyrosine Hydrochloride and similar compounds affect cognitive functions could have significant implications for psychological and neurological health (Hase et al., 2015).

Biotechnological Applications

Tyrosinase, an enzyme related to the metabolic pathways of tyrosine, has been identified for its potential in various biotechnological applications. This includes bioremediation of phenolic pollutants and the synthesis of useful polyphenol derivatives. The multifunctional nature of tyrosinase and its interaction with tyrosine-related compounds like 3-Acetyl-L-tyrosine Hydrochloride underlines the potential for industrial and environmental applications (Min et al., 2019).

Impact on Aging and Age-Related Diseases

The interaction of tyrosine residues with compounds like hypochlorous acid, leading to the formation of 3-chlorotyrosine, is considered significant in understanding the aging process and age-related diseases. This interaction, which could be influenced by compounds like 3-Acetyl-L-tyrosine Hydrochloride, is a marker for myeloperoxidase activity and is indicative of chlorinative stress in the body (Di Salvo et al., 2023).

Protein Post-Translational Modification

Tyrosine sulfation is a post-translational modification that plays a role in biological systems and diseases. Understanding the interaction of enzymes like tyrosylprotein sulfotransferase with tyrosine and its analogs, such as 3-Acetyl-L-tyrosine Hydrochloride, is essential for comprehending the biochemical mechanisms underlying various physiological and pathological processes (Yang et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

3-Acetyl-L-tyrosine Hydrochloride, a derivative of the amino acid tyrosine, primarily targets the same biological pathways as tyrosine . Tyrosine is a non-essential amino acid synthesized from phenylalanine in animals and is the precursor of several important substances such as epinephrine, thyroid hormones, and melanin .

Mode of Action

The mode of action of 3-Acetyl-L-tyrosine Hydrochloride is similar to that of tyrosine. It interacts with its targets and induces changes in the body’s biochemical processes. For instance, tyrosine is claimed to act as an effective antidepressant, reduce stress, and combat narcolepsy and chronic fatigue .

Biochemical Pathways

Tyrosine, and by extension 3-Acetyl-L-tyrosine Hydrochloride, affects several biochemical pathways. In plants, tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Hydroxylation of tyrosine at the 3-position leads to the formation of 3,4-dihydroxy-L-phenylalanine (L-DOPA), a reaction catalyzed by the tyrosinase activity of polyphenol oxidases .

Pharmacokinetics

Studies on the conversion rate of l-tyrosine esters indicate that short linear chains hydrolyze relatively slowly , suggesting that 3-Acetyl-L-tyrosine Hydrochloride could be a useful lipophilic prodrug candidate for slow release of L-Tyr at a targeted site .

Result of Action

The molecular and cellular effects of 3-Acetyl-L-tyrosine Hydrochloride’s action are likely to be similar to those of tyrosine. Tyrosine is claimed to act as an effective antidepressant, however results are mixed. Tyrosine has also been claimed to reduce stress and combat narcolepsy and chronic fatigue, however these claims have been refuted by some studies .

Propriétés

IUPAC Name |

(2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4.ClH/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16;/h2-4,9,14H,5,12H2,1H3,(H,15,16);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIDLAFUWATILA-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B130372.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)